molecular formula C11H15ClN2O2 B018053 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-82-0

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B018053
M. Wt: 242.7 g/mol
InChI Key: JKVUGXRJSYRXFN-UHFFFAOYSA-N
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Patent
US08481729B2

Procedure details

To a solution of 2-Amino-3-benzyloxypyridine (formula-2) (20 grams) in toluene (40 ml) added 2-acetyl gammabutyro lactone (formula-3) (16.6 grams), stirred for 15 min and added phosphorus oxychloride (0.27 ml). The reaction mixture was refluxed for 12 hours and water was removed azeotropically. Then the reaction mixture was cooled to 70-80° C., added phosphorus oxychloride (11.9 ml) and then heated to 90-95° C. and stirred for 8 hr. The solvent was distilled off under reduced pressure and concentrated hydrochloric acid (70 ml) was added to the reaction mixture followed by toluene (100 ml) and stirred at 65-70° C. for 9 hours. The reaction mixture was cooled to 0-5° C. and the solid formed was filtered, washed with toluene and acetic acid. The wet solid was taken in autoclave along with acetic acid (110 ml), added Pd/C and applied 3.0-3.5 kg/cm2 hydrogen pressure. The reaction mixture was heated to 50-60° C., stirred for 8 hrs, then cooled to 25° C. and quenched with water. The reaction mixture was filtered and the pH of the filtrate was adjusted to 11 using aqueous sodium hydroxide solution. Extracted the reaction mixture with ethyl acetate. The ethyl acetate layer was treated with basic carbon, filtered and distilled off under reduced pressure. The solid formed was taken in cyclohexane (45 ml) and stirred for 60 min at 25° C. The solid was filtered, washed with cyclohexane and dried to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8]CC2C=CC=CC=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[C:16]([CH:19]1[CH2:24][CH2:23]O[C:20]1=[O:21])(=O)[CH3:17].P(Cl)(Cl)([Cl:27])=O>C1(C)C=CC=CC=1.C1CCCCC1>[Cl:27][CH2:23][CH2:24][C:19]1[C:20](=[O:21])[N:3]2[CH2:4][CH2:5][CH2:6][CH:7]([OH:8])[C:2]2=[N:1][C:16]=1[CH3:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=CC=CC=C1
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)C1C(=O)OCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
water was removed azeotropically
ADDITION
Type
ADDITION
Details
added phosphorus oxychloride (11.9 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90-95° C.
STIRRING
Type
STIRRING
Details
stirred for 8 hr
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure and concentrated hydrochloric acid (70 ml)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred at 65-70° C. for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with toluene and acetic acid
ADDITION
Type
ADDITION
Details
added Pd/C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50-60° C.
STIRRING
Type
STIRRING
Details
stirred for 8 hrs
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
quenched with water
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
Extracted the reaction mixture with ethyl acetate
ADDITION
Type
ADDITION
Details
The ethyl acetate layer was treated with basic carbon
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid formed
STIRRING
Type
STIRRING
Details
stirred for 60 min at 25° C
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.